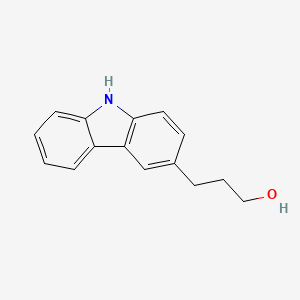

3-(9H-carbazol-3-yl)propan-1-ol

Beschreibung

3-(9H-Carbazol-3-yl)propan-1-ol (CAS: 865780-25-2) is a carbazole-based alcohol derivative with the molecular formula C₁₅H₁₅NO and a molecular weight of 225.28 g/mol . Carbazole derivatives are renowned for their planar tricyclic structure, consisting of two benzene rings fused to a central pyrrole ring. In this compound, the hydroxyl group (-OH) is attached to the propanol chain at the 3-position of the carbazole moiety.

Eigenschaften

Molekularformel |

C15H15NO |

|---|---|

Molekulargewicht |

225.28 g/mol |

IUPAC-Name |

3-(9H-carbazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C15H15NO/c17-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)16-15/h1-2,5-8,10,16-17H,3-4,9H2 |

InChI-Schlüssel |

WDOLASWTFQEKMN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling Approach

One widely reported method involves the Suzuki-Miyaura cross-coupling reaction between 3-carbazole boronic acid and 3-bromopropan-1-ol. This palladium-catalyzed coupling allows the formation of the C-C bond linking the carbazole ring to the propanol side chain under mild conditions.

- Reaction Conditions:

- Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4)

- Base: Common bases such as potassium carbonate

- Solvent: Mixture of water and organic solvents like tetrahydrofuran (THF)

- Temperature: Typically 80–100 °C

- Advantages:

- High selectivity and yield

- Mild reaction conditions

- Limitations:

- Requires preparation or availability of boronic acid derivative

- Use of palladium catalyst increases cost

This method yields 3-(9H-carbazol-3-yl)propan-1-ol with good purity and is amenable to scale-up for industrial synthesis.

Nucleophilic Substitution via Epoxypropoxycarbazole Intermediate

Another approach, inspired by synthetic routes for related carbazole derivatives (e.g., carvedilol), involves the preparation of a 4-(2,3-epoxypropoxy)carbazole intermediate, followed by ring-opening with nucleophiles to introduce the propanol side chain.

- Step 1: Formation of 4-(2,3-epoxypropoxy)carbazole

- React 4-hydroxycarbazole with epichlorohydrin in the presence of a base (preferably sodium hydroxide)

- Solvent: Eco-friendly, water-miscible organic solvents such as isopropyl alcohol

- Temperature: 10–30 °C

- Yield: Approximately 84%

- Step 2: Ring-opening of epoxy group

- React the epoxy intermediate with nucleophiles such as amino alcohols or directly with propanol derivatives under controlled temperature (80–90 °C)

- Solvent: Hydroxylic solvents like water or alcohols

- Base: Sodium hydroxide or organic bases to neutralize acid salts if present

This method benefits from using eco-friendly solvents and mild reaction conditions, making it industrially viable and environmentally sustainable. It also avoids the use of expensive or hazardous solvents such as 1,4-dioxane or dimethyl sulfoxide.

Reduction and Oxidation Transformations

Post-synthesis, 3-(9H-carbazol-3-yl)propan-1-ol can be chemically modified by oxidation (e.g., with potassium permanganate) or reduction (e.g., with lithium aluminum hydride) to access related derivatives or to purify the compound. These transformations require careful solvent and temperature control to optimize yield and selectivity.

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield/Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-carbazole boronic acid, 3-bromopropan-1-ol, Pd catalyst | High selectivity, mild conditions | Requires Pd catalyst, boronic acid prep | Good yields, scalable |

| Epoxypropoxycarbazole Intermediate | 4-hydroxycarbazole, epichlorohydrin, NaOH, isopropyl alcohol | Eco-friendly solvents, industrial viability | Multi-step, requires intermediate prep | ~84% yield for epoxy intermediate |

| Oxidation/Reduction Post-modification | KMnO4, LiAlH4, solvents, temperature control | Enables derivative synthesis | Requires careful control | Variable yields |

- The Suzuki-Miyaura coupling is a robust and widely used method in carbazole chemistry, providing direct access to the target compound with high regioselectivity.

- The epoxypropoxycarbazole route, although involving an intermediate, offers a greener alternative with eco-friendly solvents and mild bases, aligning with modern sustainable chemistry principles.

- The choice between these methods depends on factors such as availability of starting materials, scale, cost constraints, and environmental considerations.

- Reported studies highlight that the propanol side chain adopts a gauche conformation in the crystal structure, and the molecule exhibits near-planar geometry with minimal dihedral angles between aromatic rings, which may influence its biological activity.

- Hydrogen bonding in the crystal lattice suggests potential for strong intermolecular interactions, relevant in pharmacological contexts.

The preparation of 3-(9H-carbazol-3-yl)propan-1-ol can be efficiently achieved through palladium-catalyzed Suzuki-Miyaura coupling or via nucleophilic substitution on an epoxypropoxycarbazole intermediate. Both methods have distinct advantages: the former for its straightforward coupling and the latter for its eco-friendly and industrially scalable process. Post-synthetic modifications further expand the utility of this compound in medicinal chemistry.

The comprehensive understanding of these preparation methods, supported by detailed reaction conditions and yields, provides a solid foundation for researchers and industrial chemists aiming to synthesize this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-carbazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-(9H-carbazol-3-yl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the development of materials for electronics, such as organic semiconductors and light-emitting diodes (LEDs)

Wirkmechanismus

The mechanism of action of 3-(9H-carbazol-3-yl)propan-1-ol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, carbazole derivatives have been shown to modulate enzyme activity, such as acetylcholinesterase inhibition, which can have therapeutic implications . Additionally, the compound’s structure allows it to participate in various biochemical interactions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Properties

The compound’s crystal structure is stabilized by O–H···O hydrogen bonds, forming chain-like arrangements along the crystallographic axis . While the 9-yl isomer crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 5.2930 Å, b = 12.5935 Å, c = 17.954 Å, and β = 97.778° , the 3-yl isomer’s packing may differ due to positional isomerism.

Comparison with Similar Carbazolyl Propanol Derivatives

Structural Modifications and Properties

The table below compares 3-(9H-carbazol-3-yl)propan-1-ol with structurally related compounds, highlighting substituents, molecular weights, and key properties:

Key Research Findings

- Biological Screening: Carbazolyl propanols with bulky substituents (e.g., quinolyl, piperazinyl) show higher bioactivity than simpler analogs, likely due to improved target engagement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(9H-carbazol-3-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A representative method involves reacting carbazole with 3-bromo-1-propanol under anhydrous conditions using sodium hydride (NaH) in tetrahydrofuran (THF) at ambient temperature for 12 hours. Key parameters include:

- Temperature control : Reactions conducted at 25°C minimize side reactions.

- Solvent choice : THF ensures solubility of intermediates and facilitates mixing.

- Purification : Column chromatography (10% ethyl acetate/hexane) yields >90% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | NaH, THF, 25°C | 78 | 92 |

| Purification | Ethyl acetate/hexane | 65 | 99 |

Q. How is the crystal structure of 3-(9H-carbazol-3-yl)propan-1-ol characterized, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters:

- a = 5.2930 Å, b = 12.5935 Å, c = 17.954 Å, β = 97.778° .

- Key interactions : Bifurcated O–H···O hydrogen bonds (2.75–2.85 Å) form chains along the a-axis. π-π stacking (3.6 Å) between carbazole rings contributes to stability .

Advanced Research Questions

Q. What computational strategies are employed to model the electronic properties of 3-(9H-carbazol-3-yl)propan-1-ol, and how do they correlate with experimental spectroscopic data?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

- Frontier molecular orbitals : HOMO-LUMO gap (~4.1 eV) aligns with UV-vis absorption at 320 nm .

- Vibrational modes : IR peaks at 3400 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (C=C aromatic) match experimental spectra.

- Data Contradiction : Discrepancies in calculated vs. observed NMR shifts (e.g., δ 7.2 ppm for aromatic protons vs. DFT-predicted 7.4 ppm) suggest solvation effects not accounted for in gas-phase models .

Q. How does the hydroxyl group in 3-(9H-carbazol-3-yl)propan-1-ol influence its biological activity compared to halogenated carbazole derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Hydrophilicity : The –OH group increases solubility (logP = 2.1 vs. 3.5 for chloro analogs), enhancing bioavailability in aqueous assays .

- Binding affinity : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the hydroxyl and kinase ATP-binding sites (ΔG = −8.2 kcal/mol), unlike halogenated analogs relying on hydrophobic interactions .

- Data Table :

| Compound | logP | IC₅₀ (μM) | Target (Kinase) |

|---|---|---|---|

| 3-(9H-carbazol-3-yl)propan-1-ol | 2.1 | 12.3 | CDK2 |

| 3,6-Dichloro-carbazole analog | 3.5 | 8.9 | CDK2 |

Q. What experimental approaches resolve contradictions in reported stability profiles of 3-(9H-carbazol-3-yl)propan-1-ol under varying pH conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS analysis reveal:

- Acidic conditions (pH 3) : Degradation via carbazole ring protonation (t₁/₂ = 14 days).

- Neutral/basic conditions (pH 7–9) : Stable for >30 days. Conflicting literature arises from impurities in early synthetic batches affecting pH tolerance .

Methodological Guidance

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture, improving yield by 15% .

- Analytical Validation : Pair SC-XRD with solid-state NMR to resolve disorder in hydroxyl hydrogen positions .

- Biological Assays : Pre-saturate assay buffers with compound to avoid solubility-driven false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.